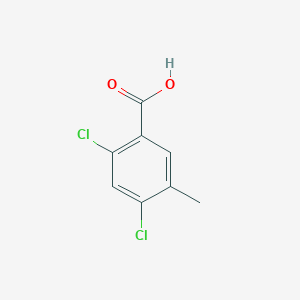

2,4-Dichloro-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSHNAFYRXEKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2,4 Dichloro 5 Methylbenzoic Acid and Its Derivatives

Overview of Synthetic Pathways

The construction of the 2,4-dichloro-5-methylbenzoic acid molecule can be approached from several retrosynthetic perspectives. The primary strategies involve either the direct chlorination of a substituted benzoic acid precursor or the construction and subsequent modification of the aromatic ring.

Classical Organic Synthesis Routes

Historically, the synthesis of polychlorinated aromatic compounds has relied on electrophilic aromatic substitution reactions on readily available feedstocks. A common and analogous strategy for preparing dichlorinated benzoic acids involves the direct chlorination of a suitable precursor. For instance, the synthesis of 3,5-dichloro-4-methylbenzoic acid is achieved by the direct chlorination of p-toluic acid using chlorine gas with a Lewis acid catalyst like aluminum chloride. chemicalbook.com This reaction is carefully managed at low temperatures to control selectivity. chemicalbook.com A similar, logical pathway to this compound would involve the controlled dichlorination of 3-methylbenzoic acid.

Another classical approach involves multi-step sequences. For example, a synthetic route could begin with the chlorination of a simpler aromatic compound, such as toluene (B28343), followed by oxidation of the methyl group to a carboxylic acid. The preparation of 4-chloromethyl benzoic acid chlorides has been documented through routes starting from either 4-chlorotoluene (B122035) or 4-methyl benzoic acid, which are then subjected to chlorination and subsequent reactions to form the acid chloride. google.com These established methods, while effective, often require harsh conditions and may produce a mixture of isomers, necessitating extensive purification.

Modern Synthetic Approaches and Innovations

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of halogenated aromatics. These innovations often center on the use of novel catalytic systems and milder reaction conditions.

One area of innovation is the development of advanced catalytic systems for chlorination. sciforum.net Photoredox catalysis, for example, has emerged as a powerful tool for C-H chlorination at room temperature. rsc.org This method can utilize simple and abundant sources like sodium chloride as the chlorine source, activated by an oxidant, offering a more sustainable alternative to traditional chlorinating agents. rsc.org Such approaches exhibit high selectivity for aromatic C(sp²)–H bonds, which is crucial for complex molecules. rsc.org

Furthermore, organocatalysis presents another modern avenue for selective chlorination. acs.org The reactivity of common chlorinating agents like sulfuryl chloride can be precisely tuned by using specific organocatalysts, such as acetonitrile (B52724) or thiourea (B124793) derivatives. acs.orgresearchgate.net These catalysts can activate the chlorinating agent, sometimes through the formation of halogen bonds, enhancing its electrophilicity under mild, metal-free conditions. researchgate.net This level of control can improve regioselectivity, which is paramount in the synthesis of specifically substituted isomers like this compound.

Specific Reaction Mechanisms for Synthesis

The core of synthesizing this compound lies in the chlorination of an aromatic ring. The mechanism of this reaction is a cornerstone of organic chemistry, and its understanding is critical for controlling the final product's structure.

Chlorination Reactions

Chlorination of aromatic compounds is typically an electrophilic aromatic substitution reaction. An electrophilic chlorine species (Cl⁺) is generated, which then attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom.

When chlorinating a substituted benzoic acid, the existing functional groups on the ring dictate the position of the incoming chlorine atoms. The carboxylic acid group (-COOH) is an electron-withdrawing group and acts as a meta-director. aakash.ac.in Conversely, the methyl group (-CH₃) is an electron-donating group and is an ortho-, para-director.

In a potential precursor like 3-methylbenzoic acid, the directing effects of the two groups are in opposition. The methyl group at position 3 would direct incoming electrophiles to positions 2, 4, and 6, while the carboxylic acid at position 1 would direct them to position 5. The synthesis of this compound from this precursor would require overcoming these regiochemical challenges, likely resulting in a mixture of products unless reaction conditions are finely tuned. The synthesis of the related 3,5-dichloro-4-methylbenzoic acid from p-toluic acid highlights how the interplay of directing groups is harnessed to achieve a specific isomer. chemicalbook.com

The general mechanism involves the generation of a potent electrophile, which then forms a resonance-stabilized carbocation intermediate (a sigma complex) with the benzene ring. youtube.com A base then removes a proton from the carbon bearing the new substituent, restoring aromaticity. youtube.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -COOH | Electron-Withdrawing | Meta |

| -CH₃ | Electron-Donating | Ortho, Para |

To enhance the rate and selectivity of chlorination, various catalytic systems are employed. These catalysts function by increasing the electrophilicity of the chlorine source.

Lewis Acid Catalysis: Traditional methods frequently use Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). chemicalbook.comyoutube.com These catalysts interact with molecular chlorine (Cl₂) or other chlorinating agents like sulfuryl chloride (SO₂Cl₂) to generate a more potent electrophilic species. youtube.comgoogle.com For example, AlCl₃ polarizes the Cl-Cl bond, creating a complex that effectively delivers Cl⁺ to the aromatic ring. youtube.com

Modern Catalytic Systems: Research has expanded to include a wider array of catalysts to achieve milder and more selective chlorinations.

Iron-containing catalysts have been developed for use with tert-butyl hypochlorite, proving effective for the chlorination of various arenes with high conversion and selectivity. sciforum.net

Organocatalysts , such as thiourea, can activate N-chlorosuccinimide (NCS) for electrophilic aromatic chlorination at room temperature in a metal- and acid-free system. researchgate.net

Photoredox catalysis uses light to generate the electrophilic chlorinating agent in situ, allowing for reactions under very mild, room-temperature conditions. rsc.org

Sulphur-containing organic compounds have been patented as catalysts for the regioselective chlorination of phenols with sulphuryl chloride, aiming to improve yields and para:ortho product ratios over older systems that used catalysts like diphenyl sulphide with AlCl₃. google.com

These advanced systems offer greater control over the reaction, minimizing the formation of undesirable isomers and polychlorinated byproducts, which is a critical consideration for the industrial production of fine chemicals. google.com

Carboxylation Reactions

Carboxylation reactions are fundamental in organic synthesis for introducing a carboxylic acid functional group onto a molecule.

Carboxylation of Aryl Halides with Organolithium Reagents

The carboxylation of aryl halides via organolithium reagents is a powerful method for the synthesis of aromatic carboxylic acids. This process typically involves the halogen-metal exchange between an aryl halide and an organolithium reagent, such as n-butyllithium, to form an aryllithium species. This intermediate is then reacted with carbon dioxide to yield a lithium carboxylate, which upon acidic workup, gives the desired carboxylic acid.

Organolithium reagents are known for their high reactivity, which allows the reaction to proceed under mild conditions. However, they are also highly sensitive to air and moisture, necessitating anhydrous and inert atmospheric conditions for the reaction to be successful. libretexts.org The configurational stability of the C-Li bond at low temperatures is a key advantage in stereoselective syntheses. uark.edu

Traditional methods for producing carboxylic acids from [¹¹C]CO₂ using organolithium reagents are often limited by poor functional group tolerance and the need to strictly exclude atmospheric CO₂. nih.gov

Sulfonation and Chlorosulfonation Reactions

Sulfonation and chlorosulfonation are important reactions for introducing sulfonyl groups into aromatic compounds.

Chlorosulfonation of Dichlorobenzoic Acid Precursors

The chlorosulfonation of dichlorobenzoic acid precursors is a key step in the synthesis of various derivatives. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid, an important pharmaceutical intermediate, can be synthesized from 2,4-dichlorobenzoic acid through reaction with chlorosulfonic acid. guidechem.com

A patented process describes the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid starting from 2,4-dichlorotrichloromethylbenzene (Compound I). google.com This compound reacts with chlorosulfonic acid in the presence of a catalyst to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid (Compound II). google.com The reaction is typically carried out at elevated temperatures, for example, between 130-150 °C for 1-6 hours. google.com The molar ratio of Compound I to chlorosulfonic acid and catalyst is a critical parameter, often in the range of 1:4-10:0.7-1.0. google.com Subsequent ammolysis and acidification of Compound II leads to the formation of crude 2,4-dichloro-5-sulfamoylbenzoic acid (Compound III), which is then purified by recrystallization. google.com

Hydrolysis Reactions

Hydrolysis is a chemical process in which a molecule of water is added to a substance, sometimes causing both substance and water molecule to split into two parts.

Hydrolysis of Esters to Carboxylic Acids

The hydrolysis of esters to their corresponding carboxylic acids is a common and fundamental reaction in organic chemistry. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. mnstate.edu The equilibrium can be shifted towards the products by using a large excess of water. mnstate.edu

For example, the synthesis of 2,5-dichloro-3-fluoro-4-methylbenzoic acid involves the hydrolysis of its methyl ester. The crude methyl 2,5-dichloro-3-fluoro-4-methylbenzoate is treated with potassium hydroxide (B78521) in 50% aqueous ethanol (B145695) and boiled under reflux for one hour. Acidification with hydrochloric acid then precipitates the desired benzoic acid. prepchem.com

Another example is the synthesis of 2-propoxy-5-methylbenzoic acid, where the ethyl ester of p-cresotinic acid is first propylated and then hydrolyzed to the final product. nist.gov This route was found to be preferable as it avoided the tedious separation of intermediate products and resulted in a better yield. nist.gov

The hydrolysis of tert-butyl ester analogues can be achieved using trifluoroacetic acid (TFA). nih.gov

Saponification Processes

Saponification is the base-promoted hydrolysis of an ester. google.com This is an irreversible process that results in the formation of a carboxylate salt and an alcohol. mnstate.edu The carboxylic acid is then obtained by the acidification of the carboxylate salt. mnstate.eduyoutube.com

A typical saponification procedure involves refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. youtube.com For instance, 2,4-dichloro-5-fluorobenzoic acid can be prepared by the saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene. google.com

The progress of the saponification of methyl benzoate (B1203000) can be monitored, and upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the benzoic acid. youtube.comyoutube.com

Table of Reaction Data:

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

| Chlorosulfonation | 2,4-Dichlorotrichloromethylbenzene | Chlorosulfonic acid, catalyst | 2,4-Dichloro-5-chlorosulfonylbenzoic acid | High | google.com |

| Hydrolysis | Methyl 2,5-dichloro-3-fluoro-4-methylbenzoate | KOH, EtOH/H₂O; then HCl | 2,5-Dichloro-3-fluoro-4-methylbenzoic acid | Not specified | prepchem.com |

| Saponification | 2,4-Dichloro-5-fluoro-trichloromethylbenzene | Base; then acid | 2,4-Dichloro-5-fluorobenzoic acid | 80% | google.com |

Aminolysis and Amidation Reactions

The conversion of this compound and its derivatives, such as esters and acyl chlorides, into amides is a fundamental process in organic synthesis. Direct amidation of a carboxylic acid with an amine is often challenging due to the rapid acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt, which retards the desired nucleophilic acyl substitution. mnstate.edu Heating this salt above 100°C can force the reaction, but this is not always practical. mnstate.edu

A more effective and common strategy involves the activation of the carboxylic acid. The primary method is the conversion of this compound to its more reactive acyl chloride, 2,4-dichloro-5-methylbenzoyl chloride. This intermediate readily reacts with a wide range of primary and secondary amines to yield the corresponding N-substituted amides. The reaction is typically performed in an inert solvent, and a base like triethylamine (B128534) may be added to neutralize the hydrochloric acid byproduct. pubcompare.ai

Alternatively, aminolysis of methyl 2,4-dichloro-5-methylbenzoate can produce amides. This reaction, however, is generally less facile than using the acyl chloride and may require more forcing conditions, such as heating with the amine. Some synthetic strategies employ an initial esterification followed by methylation and then aminolysis to generate the final amide product. google.com For instance, the aminolysis of methyl esters with amines like phenethylamine (B48288) has been documented in the synthesis of related benzamide (B126) structures. google.com

The table below summarizes amidation approaches for carboxylic acid derivatives.

Table 1: Amidation and Aminolysis Reaction Approaches

| Starting Material | Reagent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amine | High Temperature (>100°C) | Amide | mnstate.edu |

| Acyl Chloride | Primary/Secondary Amine | Inert solvent, optional base (e.g., triethylamine) | N-Substituted Amide | pubcompare.ai |

| Ester | Amine/Phenethylamine | Heating may be required | N-Substituted Amide | google.com |

| Acyl Chloride | Ammonia | Inert solvent (e.g., benzene, DMF) | Primary Amide |

Esterification Reactions

Esterification of this compound is a standard transformation that can be accomplished through several methods. The most direct route is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com This is a reversible process, and the equilibrium is driven towards the ester by using a large excess of the alcohol or by removing water as it forms. mnstate.edu

A more efficient and irreversible method involves the reaction of the corresponding acyl chloride, 2,4-dichloro-5-methylbenzoyl chloride, with an alcohol. pubcompare.ai This reaction is typically rapid and proceeds under mild conditions. It is often carried out in the presence of a base like triethylamine or pyridine (B92270) to scavenge the HCl produced. pubcompare.ai For example, the reaction of benzoyl chloride with ethyl isonipecotate and triethylamine in methylene (B1212753) chloride yields the corresponding ester in high quantity. pubcompare.ai

Analogous compounds like 3,4-dichloro-5-methylbenzoic acid are also known to undergo typical esterification reactions. evitachem.com In some multi-step syntheses, esterification of a precursor acid is a key initial step before subsequent modifications like methylation or aminolysis. google.com

Table 2: Esterification Reaction Approaches

| Starting Material | Reagent(s) | Method | Key Conditions | Reference |

|---|---|---|---|---|

| This compound | Alcohol, H₂SO₄ | Fischer Esterification | Heating under reflux | google.com |

| 2,4-dichloro-5-methylbenzoyl chloride | Alcohol, Triethylamine | Acylation | Methylene chloride solvent | pubcompare.ai |

| 5-Chlorosalicylic acid | Methanol, H₂SO₄ | Fischer Esterification | Reflux for 24 hours | google.com |

Synthesis of Key Precursors and Intermediates

Synthesis of Substituted Methylbenzenes

The synthesis of this compound typically begins with an appropriately substituted methylbenzene. A plausible and strategic precursor is 2,4-dichlorotoluene (B165549). The synthesis of 2,4-dichlorotoluene can be achieved from 2,4-diaminotoluene (B122806) via a diazotization reaction followed by chlorination. lookchem.com This process involves dissolving 2,4-diaminotoluene in hydrochloric acid, reacting it with sodium nitrite (B80452) to form the diazonium salt, and then introducing cuprous chloride to facilitate the substitution of the diazonium groups with chlorine atoms. lookchem.com The reaction temperature is maintained around 60°C. lookchem.com

Another key intermediate is 2,4-dichloro-5-methyltoluene, which can be directly oxidized to the target benzoic acid. While a direct synthesis protocol for this specific isomer is not widely detailed, analogous syntheses suggest pathways such as the chlorination of 3-methyltoluene (m-xylene). However, controlling the regioselectivity of chlorination on toluene derivatives can be complex and may lead to a mixture of isomers. Industrial manufacturing of chlorinated toluenes often involves thermal or photochemical chlorination at elevated temperatures (80-100°C).

Synthesis of Substituted Benzoic Acid Derivatives

The synthesis of the final this compound molecule can be achieved by the oxidation of the methyl group of a precursor like 2,4-dichloro-5-methyltoluene. This transformation is analogous to the synthesis of 2,4-dichlorobenzoic acid from the corresponding dichlorotoluene. vulcanchem.com

Alternatively, synthetic routes can build the molecule through other transformations. A Grignard reaction is a powerful method for forming benzoic acids. ucalgary.ca This would involve creating a Grignard reagent from a halogenated precursor, such as 1-bromo-2,4-dichloro-5-methylbenzene, and then reacting it with solid carbon dioxide (dry ice). ucalgary.caresearchgate.net An acidic workup then yields the carboxylic acid. ucalgary.ca

Syntheses of structurally similar compounds provide further insight. For example, 3,5-dichloro-4-methylbenzoic acid has been prepared from p-methylbenzoic acid through a sequence of esterification, chlorination, and hydrolysis. google.com Similarly, 2,5-dichloro-3-fluoro-4-methylbenzoic acid is synthesized from a methyl benzoate precursor which is hydrolyzed with potassium hydroxide in ethanol, followed by acidification. prepchem.com

Synthesis of Benzoyl Chlorides

The conversion of this compound into its highly reactive derivative, 2,4-dichloro-5-methylbenzoyl chloride, is a crucial step for subsequent reactions like amidation and esterification. mnstate.edupubcompare.ai This transformation is reliably achieved using standard chlorinating agents.

The most common laboratory and industrial reagents for this purpose are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. mnstate.edu The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. mnstate.edu A small amount of a catalyst like N,N-dimethylformamide (DMF) is often added when using thionyl chloride or oxalyl chloride. google.com For instance, 3,5-dichloro-4-methylbenzoic acid is converted to its benzoyl chloride by heating with thionyl chloride and DMF in a toluene solvent.

Table 3: Common Reagents for Benzoyl Chloride Synthesis

| Reagent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | SO₂(g), HCl(g) | mnstate.edugoogle.com |

| Phosphorus Pentachloride (PCl₅) | Mixing at room temperature, may be exothermic | POCl₃, HCl(g) | mnstate.edu |

| Oxalyl Chloride ((COCl)₂) | Room temperature, catalytic DMF | CO(g), CO₂(g), HCl(g) | pubcompare.ai |

Optimization of Synthetic Conditions

Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency in the synthesis of this compound and its derivatives.

For the synthesis of benzoyl chlorides , reaction temperature and catalyst use are key variables. The conversion of 3,5-dichloro-4-methylbenzoic acid using thionyl chloride was optimized by warming the mixture to 70°C and stirring for 2 hours in the presence of DMF.

In Grignard reactions , maintaining anhydrous (water-free) conditions is paramount, as even trace amounts of water can quench the Grignard reagent and prevent its formation. ucalgary.cagmu.edursc.org The use of sonication can help initiate the reaction by cleaning the magnesium metal surface of its passivating oxide layer. gmu.edu Temperature control is also vital; while some reactions are initiated by gentle heating or sonication, the subsequent addition of the electrophile (like CO₂) is often performed at low temperatures to manage the exothermic reaction. gmu.edursc.org For flow chemistry applications, parameters such as residence time, temperature, and reagent concentration are carefully controlled to achieve high yields and selectivity. researchgate.netresearchgate.net

For chemoselective reactions , such as the separate reactions of sulfonyl chloride and aroyl chloride groups on the same molecule, temperature and reaction time are critical. In a continuous flow synthesis of m-sulfamoylbenzamide analogues, the first reaction with an amine was conducted at 20°C to ensure reaction at the aroyl chloride, while the second stage was heated to 40°C to facilitate reaction at the sulfonyl chloride, demonstrating increased selectivity at higher temperatures without catalysts. beilstein-journals.org

When performing chlorination reactions , such as on a toluene derivative, temperature control is essential to minimize the formation of unwanted ring-chlorinated byproducts. Similarly, during the chlorination step in the synthesis of 3,5-dichloro-4-methylbenzoate, the reaction is carried out in the dark to control the reaction pathway. google.com

Catalyst Selection and Optimization

The choice of catalyst is a determining factor in the synthesis of chlorinated benzoic acid derivatives. For instance, in the synthesis of 2,4-dichlorobenzoic acid from 2,4-dichlorotoluene, a Co-Mn complex catalyst has been shown to be effective in a solvent-free air oxidation process. researchgate.net In related syntheses, such as for 2,4-dichloro-5-fluorobenzoic acid, acylation catalysts like aluminum trichloride (B1173362) are employed. google.com The synthesis of various quinoline (B57606) derivatives, which can be seen as complex derivatives, has utilized copper(I) iodide (CuI) as a catalyst, particularly in amination reactions. researchgate.net The combination of CuI with a solvent like dimethyl sulfoxide (B87167) (DMSO) is noted for its selectivity in producing annulated compounds. researchgate.net

In some cases, the catalyst's role extends to improving reaction efficiency and enabling milder conditions. For example, in the synthesis of 3,5-dichloro-4-methylbenzoic acid, Lewis acids such as aluminum trichloride are considered for regioselective chlorination. The optimization of catalyst loading is also critical. In the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, the molar ratio of the starting material to the catalyst is a key parameter that is carefully controlled. google.com

Catalyst Performance in Related Syntheses

| Catalyst | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Co-Mn salts complex | 2,4-dichlorotoluene, Air | 2,4-dichlorobenzoic acid | Solvent-free conditions, 92.5% molar yield. | researchgate.net |

| Aluminum trichloride | 2,4-dichlorofluorobenzene, Acetyl chloride | 2,4-dichloro-5-fluoroacetophenone | Used as an acylation catalyst. | google.com |

| Copper(I) iodide (CuI) | 2,4-dichlorobenzo[h]quinoline, Naphth-1-ylamine | Functionalized (naphthalen-1-yl)benzo[h]quinoline amines | Effective for amination reactions. | researchgate.net |

| Sodium sulfate | 2,4-dichlorobenzoic acid, Chlorosulfonic acid | 2,4-dichloro-5-carboxybenzenesulfonyl chloride | Used in the sulfonation step. | patsnap.com |

Solvent Effects and Reaction Media

The solvent system is a critical parameter that can significantly influence reaction outcomes, including yield and selectivity. In the synthesis of derivatives of this compound, a variety of solvents are employed. For instance, in the preparation of 2,4-dichloro-5-fluoro-benzoic acid, methylene chloride is used as a solvent to extract the product after the initial reaction. google.com The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid has been reported using N-methylpyrrolidone (NMP) as a solvent during the sulfurization step. patsnap.com

The choice of solvent can also impact the reaction's green profile. The use of water as a solvent in the synthesis of 2-methyl-4-amino-1,2,3,4-tetrahydro-quinoline derivatives highlights a move towards more environmentally benign reaction media. researchgate.net In some cases, reactions are performed "neat" or without a solvent, such as the reaction between 2,4-dichloro-5-methylbenzo[h] researchgate.netkahedu.edu.innaphthyridine and diethyl 2-(ethoxymethylene) malonate at 120°C. researchgate.net The solubility of reactants and intermediates in the chosen solvent is also a key consideration, as poor solubility can limit reactivity. acs.org

Temperature and Pressure Control

Temperature and pressure are fundamental parameters that are carefully controlled to ensure optimal reaction rates and to minimize the formation of by-products. For example, in the synthesis of 2,4-dichloro-5-fluoro-benzoic acid, the reaction mixture is stirred at 120°C for 2 hours. google.com In another instance, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid involves a reaction temperature of 130-150°C for 1-6 hours. google.com

The synthesis of 2-propoxy-5-methylbenzoic acid from p-cresotinic acid involves heating a mixture in a pressure bomb at 175°C for 24 hours under a carbon dioxide pressure of 10 atm. nist.gov The optimization of reaction conditions often involves studying a range of temperatures. In the synthesis of certain tricyclic pyridinium (B92312) derivatives, increasing the reaction temperature from room temperature to 60°C and then to 100°C was found to improve selectivity and achieve full conversion of the starting materials. acs.org Similarly, increasing oxygen pressure was beneficial for both conversion and product formation in the same study. acs.org

Impact of Temperature on Reaction Outcomes

| Reaction | Temperature | Observation | Reference |

|---|---|---|---|

| Synthesis of 2,4-dichloro-5-fluoro-benzoic acid | 120 °C | Optimal temperature for the acylation step. | google.com |

| Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid | 130-150 °C | Reaction temperature range for the initial step. | google.com |

| Synthesis of p-cresotinic acid | 175 °C | Required for the carbonation of potassium cresoxide. | nist.gov |

| Synthesis of tricyclic pyridinium derivatives | 60-100 °C | Increased temperature improved selectivity and conversion. | acs.org |

Yield Enhancement Strategies

Maximizing the yield of the desired product is a primary goal in chemical synthesis. This is often achieved through the careful optimization of reaction conditions. In the synthesis of 2,4-dichlorobenzoic acid via air oxidation of 2,4-dichlorotoluene, a high molar yield of 92.5% is reported. researchgate.net For the synthesis of a derivative, 2,4-dichloro-5-methylsulfonylbenzoic acid, a yield of 56% is achieved after recrystallization. prepchem.com

Purity and By-product Control

Ensuring the purity of the final product and minimizing the formation of by-products are critical aspects of synthesis. Recrystallization is a common method for purification. For instance, 2,4-dichloro-5-methylsulfonylbenzoic acid is recrystallized from ethanol to achieve the final product. prepchem.com In the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, the crude product is purified by dissolving it in an ethanol solution, decolorizing it, and then recrystallizing it to obtain a high-purity product. google.comguidechem.com

An effective method for purifying 2,4-dichlorobenzoic acid involves the formation of an α-methylbenzylamine salt, which reduces the levels of positional isomer impurities to less than 0.05%. researchgate.net This salt formation/hydrolysis technique is a powerful tool for achieving high purity. researchgate.net Controlling reaction conditions such as temperature can also minimize the formation of by-products. For example, in the synthesis of 3,5-dichloro-4-methylbenzoic acid, maintaining the reflux at 70°C is suggested to avoid over-chlorination.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. These principles focus on aspects such as waste prevention, atom economy, and the use of safer chemicals and processes. compoundchem.comscispace.com

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the final product. acs.orgacs.org It emphasizes maximizing the incorporation of all materials used in the process into the desired product, thereby minimizing waste. acs.orgjocpr.com A higher atom economy signifies a more sustainable and environmentally friendly process. jocpr.com

In the context of synthesizing compounds like this compound, applying the principles of atom economy would involve choosing reaction pathways that generate minimal by-products. For example, addition reactions that incorporate all reactant atoms into the product have a 100% atom economy. acs.org Strategies to improve atom economy include the use of catalysts, selecting highly selective reactants, and optimizing reaction conditions to minimize side reactions. numberanalytics.com The prevention of waste is considered more important than treating it after it has been created. kahedu.edu.inscispace.com By focusing on atom economy, chemists can design more efficient and environmentally benign synthetic routes. numberanalytics.com

Use of Environmentally Benign Reagents and Solvents

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. gaspublishers.com This involves the use of less hazardous chemicals, environmentally friendly solvents, and energy-efficient methods. gaspublishers.comacs.org In the context of this compound and its derivatives, several strategies have been explored to develop more sustainable synthetic routes.

One notable approach involves the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to environmental pollution. acs.org Green solvents, in contrast, are derived from renewable resources, are biodegradable, and have low toxicity. gaspublishers.com Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability, although its application can be limited by the poor solubility of many organic compounds. mdpi.com Research is ongoing into the use of other green solvents like ionic liquids, deep eutectic solvents, glycerol, and various glycols in the synthesis of heterocyclic compounds, which are structurally related to derivatives of this compound. nih.govresearchgate.net

A specific example of a greener approach in a related synthesis is the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid, a derivative of 2,4-dichlorobenzoic acid. A patented method describes using N-methylpyrrolidone (NMP) as a solvent in the sulfonation step. patsnap.com This process is highlighted as having fewer steps, readily available raw materials, low pollution, and high product purity, positioning it as a green synthesis route. patsnap.com The use of ethanol for purification further aligns with green chemistry principles. patsnap.com

Another strategy to enhance the environmental profile of syntheses is the use of catalysts that enable reactions to proceed under milder conditions and with higher selectivity. For instance, in the synthesis of other benzoic acid derivatives, polyphosphoric acid has been used as a catalyst in microwave-assisted synthesis, which can reduce reaction times and energy consumption while eliminating the need for additional toxic solvents. tandfonline.com Similarly, iron(II) chloride (FeCl2), an eco-friendly catalyst, has been employed for the intramolecular acylation of 2-(phenoxymethyl)benzoic acids, a reaction type relevant to the synthesis of complex derivatives. conicet.gov.ar

The table below summarizes some environmentally benign reagents and solvents and their potential applications in the synthesis of this compound and its derivatives, based on reported methodologies for similar compounds.

| Reagent/Solvent | Potential Application | Advantages | Reference |

| N-Methylpyrrolidone (NMP) | Solvent for sulfonation | Recoverable, allows for controlled reaction temperature | patsnap.com |

| Ethanol | Purification/recrystallization solvent | Biodegradable, less toxic than other organic solvents | patsnap.comguidechem.com |

| Polyphosphoric Acid | Catalyst for cyclization | Can also act as a solvent, reduces need for other toxic solvents | tandfonline.com |

| Iron(II) Chloride (FeCl2) | Catalyst for acylation | Eco-friendly, promotes reaction under mild conditions | conicet.gov.ar |

| Water | Solvent | Non-toxic, non-flammable, readily available | gaspublishers.commdpi.com |

The development of sustainable synthetic methods is a continuous process. While specific green synthesis routes for this compound are not extensively detailed in the provided search results, the principles and examples from related chemistries demonstrate a clear trajectory towards more environmentally friendly production of this and other similar chemical compounds. chinesechemsoc.org The focus remains on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. acs.org

Advanced Analytical Methodologies for 2,4 Dichloro 5 Methylbenzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information about the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of "2,4-Dichloro-5-methylbenzoic acid". The chemical shifts (δ) are influenced by the electron density around the nuclei, which is in turn affected by the presence of electron-withdrawing groups like chlorine and the carboxylic acid, as well as the electron-donating methyl group.

For a closely related compound, 2,4-dichlorobenzoic acid, the ¹H NMR spectrum recorded in CDCl₃ shows signals at approximately 7.99 ppm (d, J = 8.5 Hz, 1H), 7.53 ppm (d, J = 1.9 Hz, 1H), and 7.35 ppm (dd, J = 8.5, 2.0 Hz, 1H). rsc.org For "this compound," the introduction of a methyl group at the C-5 position would alter this pattern. The proton at C-6 would likely appear as a singlet, and the proton at C-3 would also be a singlet. The methyl protons would introduce a new singlet signal, typically in the range of 2.3-2.5 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum of 2,4-dichlorobenzoic acid in CDCl₃ displays signals at approximately 169.2, 139.5, 136.0, 133.5, 131.4, and 127.1 ppm. rsc.org For "this compound," the carbon spectrum would show an additional signal for the methyl group around 20-22 ppm. The chemical shifts of the aromatic carbons would also be affected by the methyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.4 - 7.6 | s |

| H-6 | 7.8 - 8.0 | s |

| -CH₃ | 2.3 - 2.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 172 |

| C-Ar (quaternary) | 125 - 145 |

| C-Ar (CH) | 125 - 135 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, although for "this compound," with its isolated aromatic protons, these correlations would be absent. An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are attached to, confirming the assignment of the aromatic CH signals and the methyl signal. HMBC (Heteronuclear Multiple Bond Correlation) experiments would show longer-range (2-3 bond) correlations, for instance, from the methyl protons to the adjacent aromatic carbons, which would be crucial for confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to its functional groups. The spectrum of the related 2,4-dichlorobenzoic acid shows characteristic peaks that can be used as a reference. nist.govnist.gov A broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak around 1700 cm⁻¹. The C-Cl stretching vibrations are typically found in the fingerprint region, below 1100 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The presence of the methyl group will introduce C-H stretching and bending vibrations.

Table 3: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-2960 | Medium |

| C=O stretch (carbonyl) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. PubChem provides predicted mass spectrometry data for "this compound". uni.lu The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule (204.04 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by characteristic isotopic peaks (M+2 and M+4) with a specific intensity ratio, which is a clear indicator of the number of chlorine atoms. Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH), the chlorine atoms, and the methyl group, leading to various fragment ions that can be used to confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with a mass error of less than 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. tno.nl This capability is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

The technique is frequently coupled with chromatographic methods like GC-HRMS or LC-HRMS for the non-targeted screening of complex samples. tno.nl For this compound (C₈H₆Cl₂O₂), HRMS can confirm its molecular formula by measuring the exact mass of its molecular ion. uni.lu Electrospray ionization (ESI) is a common "soft" ionization technique used in HRMS, which typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, preserving the molecular structure with minimal fragmentation. farmaciajournal.com

Table 1: Predicted HRMS Data for this compound Adducts Data sourced from computational predictions. uni.lu

| Adduct Type | Adduct Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₇Cl₂O₂]⁺ | 204.98177 |

| [M+Na]⁺ | [C₈H₆Cl₂O₂Na]⁺ | 226.96371 |

| [M-H]⁻ | [C₈H₅Cl₂O₂]⁻ | 202.96721 |

| [M+K]⁺ | [C₈H₆Cl₂O₂K]⁺ | 242.93765 |

| [M+NH₄]⁺ | [C₈H₁₀Cl₂NO₂]⁺ | 222.00831 |

Fragmentation Pattern Analysis

In mass spectrometry, particularly under electron ionization (EI) conditions common in GC-MS, molecules undergo fragmentation, creating a unique fingerprint that aids in structural elucidation. uni-saarland.de The fragmentation of this compound is expected to follow patterns characteristic of substituted benzoic acids. The energy imparted during ionization causes the molecular ion ([M]⁺•) to break apart in predictable ways, with the most stable fragments appearing as the most abundant peaks in the mass spectrum. uni-saarland.de

Key fragmentation pathways for benzoic acid derivatives include:

Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion ([M-17]⁺). For benzoic acid itself, the [C₆H₅CO]⁺ ion at m/z 105 is often the base peak. docbrown.info

Loss of a carboxyl group (•COOH): This leads to the formation of the phenyl cation ([M-45]⁺). docbrown.info

Decarboxylation (loss of CO₂): This can occur, though it is often less prominent than other pathways.

Loss of substituents: For this compound, the loss of chlorine atoms (Cl•) or a methyl radical (•CH₃) would also be expected.

The analysis of these fragments helps to confirm the identity and arrangement of the substituents on the aromatic ring.

Table 2: Predicted Fragmentation Pattern for this compound Based on general fragmentation principles for benzoic acids. docbrown.infomiamioh.edu

| m/z Value (Predicted) | Lost Fragment | Identity of Fragment Ion |

|---|---|---|

| 204/206/208 | - | [C₈H₆Cl₂O₂]⁺• (Molecular ion with isotopic pattern) |

| 189/191/193 | •CH₃ | [C₇H₃Cl₂O₂]⁺• |

| 187/189 | •OH | [C₈H₅Cl₂O]⁺ |

| 169/171 | •Cl | [C₈H₆ClO₂]⁺• |

| 159/161 | •COOH | [C₇H₅Cl₂]⁺ |

X-ray Crystallography for Solid-State Structure

Computational studies using Density Functional Theory (DFT) on similar molecules have shown that the benzene (B151609) ring system tends to be planar, with the carboxylic acid group often being nearly coplanar to facilitate resonance. The precise dihedral angle between the carboxylic acid group and the aromatic ring is influenced by the steric hindrance from the ortho-substituent (in this case, a chlorine atom).

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. ekb.eg Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. ekb.eg In this method, the compound is separated from its impurities based on their differential partitioning between a nonpolar stationary phase (typically a C18-silica column) and a polar mobile phase.

A typical analysis involves injecting a solution of the sample into the HPLC system, where it is carried by the mobile phase through the column. europa.eu The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.egmdpi.com An ultraviolet (UV) detector is commonly used for detection, as the aromatic ring of the benzoic acid derivative absorbs UV light. europa.eumdpi.com The purity is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram. The method's specificity, linearity, precision, and accuracy are typically validated according to ICH guidelines to ensure reliable results. ekb.eg

Table 3: Typical HPLC Parameters for Benzoic Acid Derivative Analysis Based on common methods for related compounds. ekb.egmdpi.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or other buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 230 nm or 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it ideal for trace analysis. nist.gov When analyzing polar compounds like carboxylic acids, which have low volatility and can interact unfavorably with the GC column, a derivatization step is often required. nih.gov This typically involves converting the carboxylic acid group into a more volatile ester, for example, through methylation with a reagent like diazomethane. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column. etamu.edu The separated components then enter the mass spectrometer, which ionizes and fragments the molecules. nist.gov The resulting mass spectrum serves as a chemical fingerprint for identification, while the peak area in the total ion chromatogram (TIC) is used for quantification. nist.gov GC-MS provides excellent specificity and sensitivity, enabling the detection of this compound at very low concentrations, such as in environmental or biological samples. nih.gov

Computational and In Silico Analysis

Computational and in silico methods are increasingly used to supplement experimental data by providing insights into the molecular properties and behavior of compounds like this compound. These studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the molecule's electronic structure and geometry. researchgate.nettandfonline.com

Key areas of computational analysis include:

Molecular Geometry Optimization: DFT calculations can predict the most stable three-dimensional conformation of the molecule, providing data on bond lengths and angles that can be compared with experimental results from X-ray crystallography.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.nettandfonline.com This is useful for predicting how the molecule will interact with other molecules, such as in hydrogen bonding or receptor binding. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. tandfonline.com

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is valuable in early-stage drug discovery and chemical safety assessment. nih.gov

These computational approaches provide a theoretical framework that aids in the interpretation of experimental data and predicts the physicochemical properties of this compound.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational methods used to represent and simulate the behavior of molecules. A key application of this is molecular docking, a technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and understanding enzymatic interactions.

While specific docking studies for this compound are not extensively detailed in the available literature, research on structurally similar compounds provides a framework for understanding its potential interactions. For instance, studies on derivatives of 2,4-dichlorobenzoic acid have been conducted to evaluate their inhibitory potential against enzymes like α-glucosidase and α-amylase, which are relevant in managing postprandial hyperglycemia. nih.gov Similarly, derivatives of 3-acetamido-4-methyl benzoic acid have been designed and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), another significant therapeutic target. researchgate.net These studies use docking algorithms to delineate the binding mode of the molecules within the enzyme's active site. researchgate.net

The primary goal of molecular docking is to identify and characterize the interactions between a ligand and a protein's active site. These interactions are crucial for the stability of the ligand-protein complex and the ligand's biological activity. Research on derivatives of the parent scaffold of this compound reveals several key types of interactions.

Docking studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives with α-glucosidase and α-amylase have shown that these compounds interact with the active sites of the enzymes through a combination of hydrogen bonding and various pi interactions (e.g., pi-pi stacking, pi-cation). nih.gov The flexibility provided by certain structural features, like a methylene (B1212753) linker, can allow aromatic rings to achieve better van der Waals interactions with lipophilic residues within the binding site. nih.gov The presence of halogen atoms, such as the chlorine on the benzene ring, can lead to specific halogen bonds with oxygen atoms in the protein backbone, further stabilizing the complex. nih.gov

| Interaction Type | Description | Potential Residues Involved | Reference |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Asp, Glu, Ser, Thr, Asn, Gln | nih.gov |

| Pi Interactions | Non-covalent interactions involving π-systems. Includes pi-pi stacking (between aromatic rings) and pi-cation interactions. | Phe, Tyr, Trp, His | nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Leu, Val, Ile, Ala, Met, Pro | nih.gov |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site like a carbonyl oxygen. | Backbone carbonyl oxygen | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netmdpi.com It is a widely used tool for calculating the optimized molecular geometry, vibrational frequencies, and various electronic properties of a compound from first principles. researchgate.net For molecules like this compound, DFT calculations can provide a deep understanding of its intrinsic chemical characteristics. The B3LYP functional is a common method used in these calculations. researchgate.netmdpi.com

DFT calculations are powerful in predicting the electronic properties and chemical reactivity of a molecule. mdpi.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates that charge transfer can easily occur within the molecule. researchgate.netelixirpublishers.com

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. mdpi.comresearchgate.net The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. mdpi.com These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as regions likely to participate in hydrogen bonding. mdpi.com Other reactivity descriptors, such as Fukui functions, can also be calculated to pinpoint the most reactive sites within the molecule. researchgate.net

| Property Predicted by DFT | Significance | Reference |

| Optimized Molecular Geometry | Provides the most stable 3D structure (bond lengths, bond angles). | researchgate.net |

| Vibrational Frequencies | Predicts the theoretical infrared (IR) and Raman spectra for comparison with experimental data. | researchgate.net |

| HOMO-LUMO Energies | Determines the energy gap, which relates to chemical reactivity and the ease of charge transfer. | researchgate.netelixirpublishers.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to identify sites for nucleophilic and electrophilic attack. | mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyperconjugative interactions that contribute to molecular stability. | researchgate.net |

| Thermodynamic Properties | Calculates properties like enthalpy, entropy, and heat capacity at different temperatures. | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov Following a molecular docking study, MD simulations are often employed to assess the stability and dynamics of the predicted ligand-protein complex. researchgate.net The simulation computes the trajectory of the complex by solving Newton's equations of motion, providing a view of how the system evolves over a specific period, typically nanoseconds to microseconds.

This technique is crucial for validating docking results. While docking provides a static snapshot of a potential binding pose, MD simulations can confirm whether this pose is stable in a more realistic, dynamic environment that includes solvent effects. researchgate.nettandfonline.com It allows researchers to observe conformational changes in both the ligand and the protein, analyze the persistence of key interactions (like hydrogen bonds) over time, and calculate the binding free energy of the complex, which offers a more rigorous prediction of binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). openmedicinalchemistryjournal.compsu.edu These models are built by correlating calculated molecular descriptors—numerical values that encode structural, physical, or chemical features of a molecule—with an experimentally measured endpoint. openmedicinalchemistryjournal.com

The fundamental principle is that the structure of a molecule dictates its properties and activities. openmedicinalchemistryjournal.com For a series of related compounds, a QSAR/QSPR model can be developed to predict the activity or property of new, unsynthesized molecules. The process involves calculating a wide range of descriptors, selecting the most relevant ones through statistical methods, building a regression model, and validating its predictive power. openmedicinalchemistryjournal.com

For a class of compounds like benzoic acids, a QSPR model could be developed to predict physicochemical properties such as the acid dissociation constant (pKa), boiling point, or solubility. nih.govresearchgate.net A QSAR model could predict a specific biological activity, such as inhibitory potency against a target enzyme. These models are powerful tools in medicinal chemistry and materials science for designing molecules with desired properties and for prioritizing synthetic efforts. psu.edu

| Descriptor Class | Examples | Information Encoded | Reference |

| Constitutional (1D) | Molecular weight, atom counts, bond counts | Basic composition of the molecule | openmedicinalchemistryjournal.com |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Atom connectivity and branching | psu.edu |

| Geometrical (3D) | Molecular surface area, volume, moments of inertia | 3D shape and size of the molecule | openmedicinalchemistryjournal.com |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial charges | Electronic properties and charge distribution | mdpi.com |

| Physicochemical | LogP (octanol-water partition coefficient), molar refractivity | Lipophilicity and polarizability | psu.edu |

Biological Activities and Pharmaceutical Research of 2,4 Dichloro 5 Methylbenzoic Acid Derivatives

Antimicrobial and Antibacterial Activities

Derivatives of 2,4-dichloro-5-methylbenzoic acid have been a subject of significant research interest for their potential as antimicrobial and antibacterial agents. These compounds have demonstrated notable activity against a range of pathogenic bacteria, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA).

In vitro Susceptibility Testing

The antimicrobial efficacy of these derivatives is primarily evaluated through in vitro susceptibility tests, which determine the concentration of a compound required to affect microbial growth.

The Minimal Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible in vitro growth of a microorganism. This value is typically determined using methods like tube dilution or agar (B569324) dilution. nih.gov For derivatives of this compound, MIC values have been established against various bacterial strains, indicating their potential as antibacterial agents.

For instance, certain novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives featuring a 3,4-dichloro substituted phenyl group have shown exceptional potency against Staphylococcus aureus and MRSA, with MIC values ranging from 0.39 to 1.56 µg/mL. researchgate.net Similarly, a squaric amide derivative, SA2, demonstrated bactericidal activity against multiple MRSA strains with MICs between 4 and 8 µg/mL. smolecule.com In another study, reduced intermediates of certain tetrahydroquino[7,8-b] researchgate.netnih.govbenzodiazepine-3-carboxylic acids exhibited strong activity against standard S. aureus, with MIC values recorded between 0.05 and 0.19 µg/mL. A sulfamoylbenzoic acid derivative, specifically 2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid, was found to have a MIC of 32 µg/mL against Escherichia coli.

Table 1: MIC Values of this compound Derivatives Against Various Bacteria

| Derivative Class | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | S. aureus, MRSA | 0.39 - 1.56 | researchgate.net |

| Squaric amide derivative (SA2) | MRSA | 4 - 8 | smolecule.com |

| Tetrahydroquino[7,8-b] researchgate.netnih.govbenzodiazepine-3-carboxylic acid intermediates | S. aureus | 0.05 - 0.19 | |

| 2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid | E. coli | 32 |

Activity against Specific Microbial Strains (e.g., MRSA, Staphylococcus aureus)

A significant focus of research has been the activity of these derivatives against clinically relevant and often drug-resistant bacteria like Staphylococcus aureus and its methicillin-resistant variant, MRSA. The emergence of MRSA infections has created an urgent need for new antibacterial agents, and derivatives of this compound have shown promise in this area. smolecule.com

As detailed in the MIC section, several classes of these derivatives are potent against these specific strains. Novel benzimidazolecarboxamidines with 3,4-dichloro substitutions are highly active against both S. aureus and MRSA, with MIC values as low as 0.39 µg/mL. researchgate.net The squaric amide derivative SA2 is also notably effective against a number of MRSA strains (MIC 4-8 µg/mL). smolecule.com Additionally, intermediates in the synthesis of certain quinolone derivatives have demonstrated excellent activity against standard S. aureus strains, with MICs in the sub-microgram per milliliter range (0.05 - 0.19 µg/mL).

Antidiabetic Potential and Enzyme Inhibition

Beyond their antimicrobial properties, derivatives of this compound are being explored for their potential in managing diabetes. This research primarily focuses on their ability to inhibit key enzymes involved in carbohydrate metabolism.

α-Glucosidase Inhibitory Activity

One of the key therapeutic strategies for managing postprandial hyperglycemia (a spike in blood sugar after eating) is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase. researchgate.net By inhibiting this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, thus blunting the post-meal glucose peak.

A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives has been synthesized and evaluated for this purpose. researchgate.net Several of these compounds were found to be highly potent inhibitors of α-glucosidase. researchgate.net Notably, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was found to have an inhibitory activity five times greater than that of acarbose (B1664774), a standard antidiabetic drug. researchgate.net Most of the synthesized compounds in this series showed potency that was either comparable or superior to acarbose. researchgate.net Other studies on sulfamoylbenzoic acid derivatives have reported IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) against α-glucosidase in the range of 0.8–5.2 µM, significantly surpassing the efficacy of acarbose.

Furthermore, acridine (B1665455) derivatives synthesized using 2,4-dichlorobenzoic acid as a starting material have also shown significant α-glucosidase inhibitory potential. The most potent of these, compound 7h , was found to be eight times more effective than acarbose, exhibiting competitive inhibition with a Kᵢ value of 98 µM.

Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives

| Derivative Class/Compound | Inhibitory Activity (IC₅₀ or Potency vs. Acarbose) | Reference |

|---|---|---|

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (Compound 3c) | 5 times more potent than acarbose | researchgate.net |

| Sulfamoylbenzoic acid derivatives | IC₅₀ range: 0.8–5.2 µM | |

| Acridine derivative (Compound 7h) | 8 times more potent than acarbose (Kᵢ = 98 µM) |

α-Amylase Inhibitory Activity

The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a well-established strategy for managing postprandial hyperglycemia in diabetes. nih.gov Several studies have investigated the α-amylase inhibitory potential of this compound derivatives, particularly those incorporating a sulfamoyl group, which are derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid.

A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and screened for their α-amylase inhibitory activity. nih.gov Many of these compounds exhibited potent inhibition, with some showing activity comparable or even superior to the standard drug, acarbose. nih.govresearchgate.net For instance, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was found to be three times more potent than acarbose in inhibiting α-amylase. nih.gov

Similarly, another study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share a related structural framework, identified compounds with significant α-amylase inhibitory activity. nih.gov The IC50 values for these compounds ranged from 0.90 µM to 55.14 µM, with several derivatives demonstrating greater potency than acarbose (IC50 = 5.60 µM). nih.gov Notably, the derivative 5o (with R = 2-CH3-5-NO2) displayed an exceptionally low IC50 value of 0.90 µM. nih.gov

The following table summarizes the α-amylase inhibitory activity of selected 2,4-dichloro-5-sulfamoylbenzoic acid derivatives and related compounds.

| Compound | Structure | α-Amylase IC50 (µM) | Reference |

|---|---|---|---|

| Acarbose (Standard) | - | 5.60 ± 0.30 | nih.gov |

| Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) | 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | Reported as 3-fold more potent than acarbose | nih.gov |

| Compound 5b | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(3-methylphenyl)-4-nitrobenzamide | 5.30 ± 1.23 | nih.gov |

| Compound 5m | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 1.52 ± 0.84 | nih.gov |

| Compound 5o | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 0.90 ± 0.31 | nih.gov |

| Compound 5p | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide | 2.10 ± 0.52 | nih.gov |

Molecular Mechanisms of Enzyme Inhibition

To elucidate the mechanism of α-amylase inhibition by these derivatives, molecular docking studies have been employed. nih.govnih.gov These computational analyses have revealed that the synthesized compounds bind to the active site of the α-amylase enzyme through a combination of interactions. nih.gov

The docking studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives indicated that these molecules interact with the active site of the enzyme via hydrogen bonding and various pi interactions. nih.gov Similarly, for the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series, docking results showed reasonable dock scores, ranging from -8.3 to -11.1 kcal/mol, and highlighted the binding interactions with the enzyme's active site. tandfonline.com These interactions effectively block the catalytic function of the enzyme, preventing the breakdown of complex carbohydrates into simple sugars.

Other Pharmacological Activities

Beyond their potential as antidiabetic agents, derivatives of the this compound scaffold have been explored for other pharmacological applications.

Anti-inflammatory Research

Research into the anti-inflammatory properties of related structures suggests potential for this class of compounds. A study on thiazolotriazoles synthesized from 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a structurally similar compound, demonstrated significant anti-inflammatory activity. nih.gov Several of the synthesized thiazolotriazole derivatives exhibited excellent anti-inflammatory effects in preclinical models. nih.gov While this research was not conducted on direct derivatives of this compound, it points to the potential of the dichlorinated phenyl moiety in the design of novel anti-inflammatory agents.

Anticancer Research

The anticancer potential of compounds derived from or related to the this compound core has also been investigated. Quinazoline (B50416) derivatives synthesized from 2-amino-5-methylbenzoic acid have been evaluated for their cytotoxic effects. nih.gov In one study, a series of new quinazoline derivatives showed significant in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines, with some compounds being more potent than the standard drug gefitinib. nih.gov

Furthermore, a study on a 2,4-disubstituted quinazoline derivative, Sysu12d, revealed its anticancer mechanism involves the downregulation of c-myc through the stabilization of the c-myc promoter G-quadruplex. nih.gov This leads to a cascade of events including the downregulation of ribosomal RNA synthesis, activation of p53, and subsequent cancer cell apoptosis. nih.gov More directly, a focused library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) was synthesized and showed promising antiproliferative activities. nih.gov

Relevance in Proteostasis Network Modulation

Recent studies have highlighted the role of benzoic acid derivatives in modulating the proteostasis network, a key cellular system for maintaining protein health that becomes dysfunctional during aging. mdpi.comnih.gov A study investigating benzoic acid derivatives isolated from Bjerkandera adusta found that these compounds, including a dichlorinated derivative (3,5-dichloro-4-methoxybenzoic acid), promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in human fibroblasts. mdpi.comnih.gov

In particular, 3,5-dichloro-4-methoxybenzoic acid was shown to induce the chymotrypsin-like and caspase-like activities of the 26S proteasome. mdpi.com These findings suggest that the substituted benzoic acid scaffold could be a promising candidate for developing novel modulators of the proteostasis network, with potential applications in age-related diseases. mdpi.comnih.gov

Drug Discovery and Development Aspects

The journey of a chemical compound from initial discovery to a marketed drug is a long and complex process. dovepress.com For derivatives of this compound, research is largely in the discovery and preclinical stages. The diverse biological activities observed for this class of compounds make them attractive starting points for drug discovery programs.

The development of these compounds often involves combinatorial biosynthesis, a strategy that utilizes engineered enzymes and pathways to create novel "unnatural" natural products, thereby expanding structural diversity. dovepress.com Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key structural features responsible for the observed biological effects and guiding the synthesis of more potent and selective analogues. For example, in the case of the α-amylase inhibitors, the nature and position of substituents on the aryl sulfamoyl group have been shown to significantly influence inhibitory potency. nih.gov

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often employed early in the discovery process to assess the drug-likeness of the synthesized compounds. researchgate.net For the 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, these studies have indicated good solubility and absorption profiles, with negligible predicted toxicity, suggesting their potential as viable drug candidates. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been instrumental in identifying key structural features that govern their potency and selectivity for various biological targets.

One area of significant interest has been the development of these derivatives as antidiabetic agents. For instance, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. nih.gov The study revealed that the nature of the substituent on the sulfamoyl nitrogen plays a crucial role in the inhibitory potential. Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was identified as a highly potent inhibitor, showing significantly greater activity against both α-amylase and α-glucosidase compared to the standard drug acarbose. nih.gov This suggests that the presence of an electron-withdrawing nitro group at the ortho position of the phenyl ring enhances the inhibitory activity.

In another study focusing on peroxisome proliferator-activated receptor γ (PPARγ), a key target for type 2 diabetes, analogs of INT131, a compound containing a 2,4-dichlorophenyl sulfonamide moiety, were synthesized to probe the SAR. nih.gov While not direct derivatives of this compound, this research highlights the importance of the 2,4-dichlorophenyl group in interacting with biological targets. The study identified moieties of the INT131 scaffold that are crucial for high transcriptional potency for PPARγ. nih.gov

The substitution pattern on the aromatic rings is a critical determinant of activity. For example, in a series of 2-phenoxybenzamides, the replacement of a 4-fluorophenoxy substituent with other groups was investigated to understand its impact on antiplasmodial activity. mdpi.com It was found that the 4-fluorophenoxy group generally had an advantageous effect on activity. mdpi.com Similarly, the presence of a chloro group in certain Schiff base derivatives was found to be effective against gram-negative bacteria, while hydroxyl or thiol groups at specific positions on the aniline (B41778) ring increased the inhibitory effect on various pathogens. researchgate.net

These examples underscore the importance of systematic structural modifications and the subsequent evaluation of biological activity to delineate the SAR of this compound derivatives. The insights gained from these studies are invaluable for the rational design of more potent and selective therapeutic agents.

Table 1: SAR Highlights of this compound Derivatives and Related Compounds

| Compound/Series | Target/Activity | Key SAR Findings | Reference |

| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives | α-amylase and α-glucosidase inhibition | The 2-nitrophenyl substituent on the sulfamoyl nitrogen (compound 3c ) significantly enhanced inhibitory activity compared to acarbose. | nih.gov |

| INT131 analogs (containing 2,4-dichlorophenyl sulfonamide) | PPARγ agonism | Identified key moieties of the scaffold essential for high transcriptional potency. | nih.gov |

| 2-Phenoxybenzamide derivatives | Antiplasmodial activity | A 4-fluorophenoxy substituent was generally favorable for activity. | mdpi.com |

| Schiff base derivatives | Antibacterial activity | A chloro group was effective against gram-negative bacteria. -OH or -SH groups at specific positions increased inhibitory effects. | researchgate.net |

Computational Drug-Likeness and ADMET Prediction